molecular formula C14H17ClFNO4 B8591587 N-Boc-4-chloro-3-fluoro-D-phenylalanine

N-Boc-4-chloro-3-fluoro-D-phenylalanine

Cat. No.: B8591587
M. Wt: 317.74 g/mol
InChI Key: WJPDYAGKWUKNAA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-chloro-3-fluoro-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Halogenation: The protected phenylalanine is then subjected to halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-chloro-3-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

N-Boc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-chloro-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the chlorine and fluorine atoms can affect the compound’s hydrophobicity, reactivity, and interaction with biological targets. These modifications can enhance the stability and bioactivity of the resulting peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-chloro-D-phenylalanine: Similar structure but lacks the fluorine atom.

    N-Boc-3-fluoro-D-phenylalanine: Similar structure but lacks the chlorine atom.

    N-Boc-4-chloro-3-fluoro-L-phenylalanine: The L-enantiomer of the compound.

Uniqueness

N-Boc-4-chloro-3-fluoro-D-phenylalanine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other derivatives. This dual substitution can enhance its utility in medicinal chemistry and pharmaceutical research by providing unique reactivity and interaction profiles .

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(2R)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WJPDYAGKWUKNAA-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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